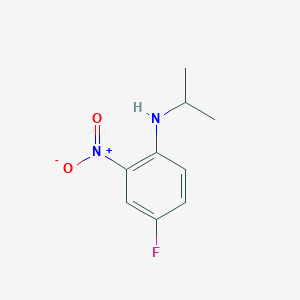

N-Isopropyl 4-fluoro-2-nitroaniline

Description

Contextualization within Contemporary Nitroaniline Chemistry

Nitroanilines are a class of compounds that have a nitro group and an amino group attached to a benzene (B151609) ring. They are fundamental building blocks in the synthesis of a wide range of more complex molecules. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the same aromatic ring creates a unique electronic environment that influences the reactivity of the molecule.

N-Isopropyl 4-fluoro-2-nitroaniline (B1293508) is a member of the broader family of nitroanilines, which includes various isomers such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555). avantorsciences.com The addition of a fluorine atom and an isopropyl group to the basic nitroaniline structure further modifies its chemical and physical properties. For instance, the fluorine atom can alter the acidity of the amino group and influence the compound's behavior in chemical reactions.

Significance as a Research Probe and Synthetic Intermediate in Organic Chemistry

In the realm of organic chemistry, N-Isopropyl 4-fluoro-2-nitroaniline serves as a valuable synthetic intermediate. Its structural features allow it to be a precursor in the creation of more complex molecules, particularly in the development of new pharmaceutical compounds and materials. For example, related compounds like 4-fluoro-2-nitroaniline are used as starting materials in the synthesis of other organic chemicals. sigmaaldrich.com

The compound's structure, with its distinct functional groups, makes it a useful probe for studying chemical reactions and molecular interactions. The fluorine atom, in particular, can be used as a marker in techniques like nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of a reaction or to understand the structure of a larger molecule.

Historical Perspective of Fluorinated and Nitro-Substituted Aniline (B41778) Derivatives

The study of fluorinated organic compounds has a rich history, with significant developments occurring during and after World War II. nih.gov The unique properties of fluorine-containing molecules led to their use in a variety of applications, from industrial materials to pharmaceuticals. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

The development of N-F fluorinating agents, compounds that can transfer a fluorine atom to another molecule, has been a significant area of research. beilstein-journals.orgnih.gov These reagents have made it easier for chemists to create new fluorinated compounds. The history of nitro-substituted anilines is also extensive, with compounds like 4-nitroaniline being prepared through various methods for over a century. prepchem.com The combination of these two areas of research has led to the synthesis and investigation of a wide array of fluorinated and nitro-substituted aniline derivatives.

Current Research Gaps and Academic Motivations for Further Investigation

While N-Isopropyl 4-fluoro-2-nitroaniline and related compounds have been identified and synthesized, there are still gaps in the scientific understanding of their properties and potential applications. Further research is needed to fully explore the reactivity of this compound and to discover new ways it can be used in organic synthesis.

The motivation for continued investigation into N-Isopropyl 4-fluoro-2-nitroaniline stems from the ongoing need for new molecules with specific properties for use in medicine, materials science, and other fields. The unique combination of functional groups in this compound suggests that it could be a valuable building block for creating novel chemical entities with desired characteristics. For instance, similar compounds like 4-Fluoro-2-Methoxy-5-nitroaniline are key intermediates in the synthesis of targeted cancer therapies. chemicalbook.com

Chemical Data

Below are tables detailing some of the known properties of N-Isopropyl 4-fluoro-2-nitroaniline and a related compound, 4-fluoro-2-nitroaniline.

Table 1: Properties of N-Isopropyl 4-fluoro-2-nitroaniline

| Property | Value |

|---|---|

| CAS Number | 146366-00-9 synquestlabs.com |

| Molecular Formula | C9H11FN2O2 synquestlabs.com |

| MDL Number | MFCD00798379 synquestlabs.com |

Table 2: Properties of 4-fluoro-2-nitroaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 364-78-3 | nist.gov |

| Molecular Formula | C6H5FN2O2 | nist.gov |

| Molecular Weight | 156.11 g/mol | sigmaaldrich.com |

| Melting Point | 90-94 °C | sigmaaldrich.com |

| Linear Formula | FC6H3(NO2)NH2 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCNMSQFQYZNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Isopropyl 4 Fluoro 2 Nitroaniline

Strategic Disconnections and Retrosynthetic Analysis for Targeted Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. elsevier.com For N-isopropyl 4-fluoro-2-nitroaniline (B1293508), the primary disconnection occurs at the C-N bond of the isopropylamino group. This leads to two main synthetic precursors: 4-fluoro-2-nitroaniline and an isopropyl group source.

Another key disconnection involves the nitro group and the fluorine atom on the aromatic ring. This suggests that a suitably substituted aniline (B41778) or nitrobenzene (B124822) could serve as a starting point, with the other functional groups introduced in subsequent steps. The choice of disconnection and the corresponding synthetic route often depend on factors such as the availability and cost of starting materials, reaction efficiency, and selectivity.

Examination of Amination Pathways for Isopropyl Group Incorporation

The introduction of the isopropyl group onto the 4-fluoro-2-nitroaniline core is a critical step in the synthesis. Two principal amination pathways are commonly employed: nucleophilic aromatic substitution (SNAr) and reductive amination.

Nucleophilic Aromatic Substitution (SNAr) Routes Towards N-Isopropyl 4-fluoro-2-nitroaniline

The SNAr mechanism is a cornerstone of aromatic chemistry, particularly for rings activated by electron-withdrawing groups like the nitro group. youtube.comnih.gov In the synthesis of N-isopropyl 4-fluoro-2-nitroaniline, this pathway typically involves the reaction of a di-substituted benzene (B151609), such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene, with isopropylamine (B41738). The nitro group, being strongly electron-withdrawing, facilitates the attack of the nucleophilic isopropylamine by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov The fluorine atom is a good leaving group in this context due to its high electronegativity, which polarizes the C-F bond. youtube.com

The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the substitution is generally high, with the incoming nucleophile preferentially replacing the halogen at the 4-position due to the activating effect of the ortho- and para-nitro group.

A practical example of this approach is the reaction of 2-fluoro-4-nitroaniline (B181687) with an alkylating agent, facilitated by a base like sodium hydroxide, to form the desired product. nih.gov

Reductive Amination Approaches to the Isopropylamino Moiety

Reductive amination, also known as reductive alkylation, offers an alternative and widely used method for forming C-N bonds. researchgate.netorganic-chemistry.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

In the context of synthesizing N-isopropyl 4-fluoro-2-nitroaniline, a common strategy involves the reaction of 4-fluoro-2-nitroaniline with acetone (B3395972) in the presence of a reducing agent. google.com The initial reaction between the aniline and acetone forms a Schiff base (an imine), which is subsequently reduced to the N-isopropyl derivative.

Another variation of this approach starts with 4-fluoronitrobenzene, which is reacted with acetone and hydrogen gas in the presence of a catalyst. google.comgoogle.com This process combines the reduction of the nitro group and the reductive amination in a single step, although it can sometimes lead to a mixture of products. google.com The choice of catalyst, such as palladium or platinum on carbon, and the reaction conditions are crucial for achieving high yield and selectivity. google.comgoogle.com

Optimization of Reaction Conditions and Yields through Mechanistic Understanding

Optimizing reaction conditions is paramount for maximizing the yield and purity of N-isopropyl 4-fluoro-2-nitroaniline while minimizing byproducts and reaction times. A thorough understanding of the reaction mechanism allows for the rational adjustment of parameters such as temperature, solvent, catalyst, and reactant stoichiometry.

For SNAr reactions, factors like the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. The concentration of the reactants and the reaction temperature are also critical parameters that need to be fine-tuned.

In reductive amination, the choice of reducing agent is a key consideration. Common reducing agents include sodium borohydride (B1222165) and its derivatives, as well as catalytic hydrogenation. researchgate.net The pH of the reaction medium is also important, as the initial condensation to form the imine is typically favored under slightly acidic conditions, while the reduction step may proceed more efficiently under different pH conditions.

A study on a similar alkylation reaction highlighted the use of a design of experiments (DOE) approach to systematically optimize parameters like the equivalents of reactants, base concentration, temperature, and solvent volume to maximize product conversion and minimize impurities. nih.gov

Exploration of Alternative Synthetic Routes, Including Solid-Phase and Flow Chemistry

While traditional batch synthesis methods are widely used, modern synthetic chemistry is increasingly exploring alternative techniques like solid-phase synthesis and flow chemistry to improve efficiency, safety, and scalability.

Solid-phase synthesis, where one of the reactants is immobilized on a solid support, can simplify product purification by allowing for easy separation of the product from excess reagents and byproducts through simple filtration. This technique, however, is more commonly applied in peptide and oligonucleotide synthesis and its application to the synthesis of small molecules like N-isopropyl 4-fluoro-2-nitroaniline is less documented.

Flow chemistry, on the other hand, offers significant advantages for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. researchgate.net In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters and improved heat transfer. This minimizes the risk of thermal runaway and can lead to higher yields and purities. researchgate.net For instance, the synthesis of 4-fluoro-2-nitroaniline, a precursor to the target molecule, has been successfully demonstrated using a microchannel reactor, resulting in shorter reaction times, higher efficiency, and fewer byproducts. google.com This approach could potentially be adapted and extended to the subsequent N-isopropylation step.

Catalytic Approaches in the Synthesis of N-Isopropyl 4-fluoro-2-nitroaniline

Catalysis plays a crucial role in many of the synthetic routes to N-isopropyl 4-fluoro-2-nitroaniline, particularly in reductive amination and related hydrogenation processes.

In reductive amination starting from 4-fluoronitrobenzene and acetone, transition metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used in conjunction with hydrogen gas. google.com These catalysts facilitate both the reduction of the nitro group to an amine and the subsequent reductive alkylation with acetone. The choice of catalyst and support can influence the selectivity of the reaction, for example, minimizing dehalogenation, which can be a problematic side reaction. google.com

Phase-transfer catalysts have also been employed in the N-alkylation of 4-fluoroaniline (B128567) with halo-isopropyl alkanes. google.com These catalysts facilitate the transfer of the anionic nucleophile from an aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

The development of more active and selective catalysts, including those based on non-precious metals, is an ongoing area of research aimed at making the synthesis of N-isopropyl 4-fluoro-2-nitroaniline and related compounds more cost-effective and sustainable.

Mechanistic Investigations of N Isopropyl 4 Fluoro 2 Nitroaniline Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways on the Nitroaniline Core

In the case of N-isopropyl 4-fluoro-2-nitroaniline (B1293508), the powerful ortho, para-directing influence of the N-isopropylamino group is expected to dominate. However, the positions ortho to the amino group are already substituted (one with a nitro group and the other sterically hindered by the isopropyl group). Therefore, the primary site for electrophilic attack would be the position para to the amino group, which is already occupied by the fluorine atom. The second most likely positions for attack are those ortho to the nitro group and meta to the amino group. The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Meta/Para Directing |

| -NH-iPr | 1 | Activating | Ortho, Para |

| -NO2 | 2 | Deactivating | Meta |

| -F | 4 | Deactivating | Ortho, Para |

Given the combined effects, electrophilic substitution on N-isopropyl 4-fluoro-2-nitroaniline is anticipated to be challenging and may require forcing conditions. The substitution pattern would likely favor the position meta to the nitro group and ortho to the fluorine atom.

Nucleophilic Addition-Elimination Reactions at Substituted Positions

The electron-withdrawing nature of the nitro group significantly activates the aromatic ring of N-isopropyl 4-fluoro-2-nitroaniline towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. The fluorine atom at the para position is a good leaving group, making this site particularly susceptible to nucleophilic attack.

A common example of this reactivity is the displacement of the fluoride (B91410) ion by various nucleophiles. For instance, reaction with amines, alkoxides, or thiolates can lead to the formation of new C-N, C-O, or C-S bonds, respectively. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity.

Reactivity Profiling of the Nitro Group

The nitro group is a versatile functional handle that can undergo a range of chemical transformations.

One of the most common and synthetically useful reactions of nitroaromatics is the reduction of the nitro group to an amino group. This transformation is crucial for the synthesis of various diamine derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: Reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl) are effective for nitro group reduction.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

The resulting 4-fluoro-N1-isopropylaniline-1,2-diamine is a valuable intermediate for the synthesis of various heterocyclic compounds.

Beyond reduction, the nitro group can participate in other transformations. While less common, under specific conditions, the nitro group can be involved in condensation reactions or cyclizations, particularly when a suitable reactive partner is present within the same molecule or in the reaction mixture.

Reactivity of the Fluoro Substituent and its Influence on Aromaticity

The fluorine atom on the aromatic ring of N-isopropyl 4-fluoro-2-nitroaniline exerts a significant electronic influence.

The high electronegativity of fluorine results in a strong inductive electron withdrawal (-I effect) from the aromatic ring, which generally deactivates the ring towards electrophilic attack. However, fluorine can also donate electron density through resonance (+M effect). In the context of nucleophilic aromatic substitution, the strong -I effect of fluorine, combined with the powerful electron-withdrawing nitro group, makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack, as discussed in section 3.2.

Exploration of Fluorine Displacement Reactions

The fluorine atom in N-isopropyl 4-fluoro-2-nitroaniline is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-nitro group. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles.

The generally accepted mechanism for SNAr reactions in such activated systems proceeds via a two-step addition-elimination pathway. nih.gov The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. This intermediate is characterized by the delocalization of the negative charge across the aromatic ring and the nitro group. The presence of the nitro group in the para position is crucial for stabilizing this intermediate. youtube.com

Computational studies on related fluoro-nitroaromatic compounds have provided insights into the reaction mechanism. Density Functional Theory (DFT) calculations have been used to investigate the reaction between ethanolamine (B43304) and 1-fluoro-2,4-dinitrobenzene, confirming the formation of a Meisenheimer complex and showing that the activation energy is solvent-dependent. researchgate.net Similar computational approaches could be applied to N-isopropyl 4-fluoro-2-nitroaniline to predict its reactivity with various nucleophiles.

The following table summarizes representative nucleophilic aromatic substitution reactions for analogous fluoro-nitroaromatic compounds, which can be considered indicative of the expected reactivity of N-isopropyl 4-fluoro-2-nitroaniline.

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene (B44160) | Piperidine | 1-Piperidino-4-nitrobenzene | DMF/water | - | |

| 3,4-Difluoronitrobenzene | Aqueous Ammonia | 2-Fluoro-4-nitroaniline (B181687) | 120-135°C, pressure vessel | - | |

| 2,4-Dinitrofluorobenzene | Tertiary Amines | N,N-Dialkyl-2,4-dinitroaniline | fac-Ir(ppy)₃, Blue LED irradiation, DMSO | up to 85 |

Transformations Involving the Isopropylamino Group

The N-isopropylamino group in N-isopropyl 4-fluoro-2-nitroaniline can undergo a variety of chemical transformations, including alkylation, acylation, oxidation, and rearrangement.

Alkylation and Acylation Studies of the Amine Functionality

The secondary amine of the isopropylamino group is nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides.

Alkylation: The N-alkylation of the amino group would lead to the formation of a tertiary amine. While specific studies on the alkylation of N-isopropyl 4-fluoro-2-nitroaniline are not documented, related processes for the synthesis of N-alkylated anilines are known. For instance, a method for the oriented single N-alkylation of 4-fluoroaniline (B128567) with halo-isopropyl alkanes under phase-transfer catalysis has been patented, yielding 4-fluoro-N-isopropylaniline. google.com A similar approach could potentially be adapted for the further alkylation of N-isopropyl 4-fluoro-2-nitroaniline.

Acylation: The acylation of the isopropylamino group with acylating agents like acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N-acyl derivative. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. The acylation of 2-fluoro-4-nitroaniline with acetic anhydride to produce N-(2-fluoro-4-nitrophenyl)acetamide is a well-documented transformation. It is highly probable that N-isopropyl 4-fluoro-2-nitroaniline would undergo a similar reaction.

The following table presents examples of alkylation and acylation reactions on related aniline (B41778) derivatives.

| Reaction Type | Starting Material | Reagent | Product | Key Conditions | Reference |

|---|---|---|---|---|---|

| Alkylation | 4-Fluoroaniline | Isopropyl bromide | 4-Fluoro-N-isopropylaniline | Phase-transfer catalyst, promotor, acid binding agent | google.com |

| Acylation | 2-Fluoro-4-nitroaniline | Acetic anhydride | N-(2-fluoro-4-nitrophenyl)acetamide | Base catalyst (e.g., pyridine) |

Oxidation and Rearrangement Processes of the Isopropylamino System

Information regarding the specific oxidation and rearrangement reactions of the isopropylamino group in N-isopropyl 4-fluoro-2-nitroaniline is not available in the surveyed literature. However, general principles of amine chemistry suggest potential reaction pathways.

Oxidation: The isopropylamino group could potentially be oxidized under specific conditions. The outcome of such a reaction would depend on the oxidizing agent and reaction conditions, and could range from the formation of N-oxides to more complex degradation products.

Rearrangement: Rearrangement reactions involving the isopropylamino group are not commonly reported for this class of compounds under typical laboratory conditions.

Further experimental investigation is required to elucidate the specific oxidative and rearrangement pathways for N-isopropyl 4-fluoro-2-nitroaniline.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for the reactions of N-isopropyl 4-fluoro-2-nitroaniline are scarce in the public domain. However, studies on analogous systems provide a framework for understanding the factors that govern the rates and equilibria of its transformations.

For nucleophilic aromatic substitution reactions, the rate is typically dependent on the concentrations of both the substrate and the nucleophile. researchgate.net The "element effect," where the leaving group order is F > Cl ≈ Br > I, is often observed in SNAr reactions where the nucleophilic addition is the rate-determining step. nih.gov This suggests that the fluorine atom in N-isopropyl 4-fluoro-2-nitroaniline would be a good leaving group in such reactions.

Theoretical calculations using DFT can provide valuable estimates of activation energies and reaction enthalpies, offering insights into the kinetic and thermodynamic feasibility of various reaction pathways. For example, a theoretical study on the reaction of nucleophiles with nitroaromatic compounds highlighted that the addition of the nucleophile to the aromatic ring is generally the rate-limiting step. nih.gov

The following table summarizes key kinetic parameters for a related SNAr reaction.

| Reaction | Solvent | Kinetic Order | Key Findings | Reference |

|---|---|---|---|---|

| Ethanolamine with 1-fluoro-2,4-dinitrobenzene | Acetonitrile | Overall second-order (first-order in each reactant) | Reaction is faster in more polar solvents. | researchgate.net |

| Piperidine with 2-substituted N-methylpyridinium ions | Methanol | Second-order in piperidine | Rate-determining step is the deprotonation of the addition intermediate. | nih.gov |

Derivatization and Structural Modification of N Isopropyl 4 Fluoro 2 Nitroaniline

Synthesis of Novel Analogues via Functional Group Interconversions

The functional groups of N-isopropyl 4-fluoro-2-nitroaniline (B1293508) can be chemically transformed to introduce new functionalities and create diverse analogues. A key transformation is the reduction of the nitro group to a primary amine, which dramatically alters the electronic properties of the aromatic ring and provides a new site for a wide range of reactions.

The reduction of the nitro group in nitroanilines is a well-established transformation. wikipedia.orgorganic-chemistry.org For instance, the reduction of 4-fluoro-2-nitroaniline to 4-fluoro-1,2-phenylenediamine can be achieved with high yield using hydrogen gas and a Raney nickel catalyst. guidechem.com A similar strategy can be applied to N-isopropyl 4-fluoro-2-nitroaniline to yield N-isopropyl-4-fluoro-1,2-phenylenediamine. This resulting ortho-phenylenediamine is a valuable precursor for the synthesis of various heterocyclic systems.

Another potential interconversion involves the amino group. While direct modification of the secondary amine is common, it can also be transformed. For example, arylamines can be converted to their corresponding diazonium salts, which are versatile intermediates for introducing a variety of substituents, including hydroxyl and iodo groups. chemistrysteps.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Fluoro-2-nitroaniline | H₂, Raney Ni, Anhydrous Ethanol, 1.0 MPa, RT, 8h | 4-Fluoro-1,2-phenylenediamine | 91.3 | guidechem.com |

| 2-Nitroaniline | CoMn₂O₄/APTPOSS@FPS, NaBH₄ | o-Phenylenediamine | High | wikipedia.org |

| Acetanilide (B955) | conc. H₂SO₄, fuming HNO₃, 0-20°C; then H₂SO₄/H₂O, reflux | p-Nitroaniline | - | azom.com |

Modifications and Elaboration of the Isopropylamino Side Chain

The N-isopropylamino group offers opportunities for structural diversification. One of the key reactions is N-dealkylation, which would convert the secondary amine to a primary amine. This transformation is significant in medicinal chemistry as it can alter a compound's pharmacological profile. nih.gov Both chemical and enzymatic methods have been developed for the N-dealkylation of amines. nih.gov For secondary anilines, oxidative N-dealkylation can be achieved using photocatalysis or metal catalysts like rhodium porphyrins. nih.govworldscientific.com

Furthermore, the nitrogen of the isopropylamino group can be further alkylated or acylated to introduce a variety of substituents, thereby modifying the steric and electronic environment around the amine.

| Substrate Type | Method | Reagents and Conditions | Product Type | Reference |

| Secondary N-alkyl-anilines | Photocatalysis | Ir photocatalyst, blue LED, amine | N-dealkylated aniline (B41778) | nih.gov |

| Secondary amines | Rhodium-catalyzed oxidation | (TSPP)Rh(III), O₂, aqueous solution | N-dealkylated amine | worldscientific.com |

| Tertiary amines | Photoredox catalysis | - | N-dealkylated amine | acs.orgnih.gov |

| N,N-Dimethylanilines | Non-heme manganese catalysis | [(IndH)MnIICl₂] or (N4Py*)MnII(CH₃CN)₂, various oxidants | N-demethylated aniline | mdpi.com |

Introduction of Additional Substituents on the Aromatic Ring System

The aromatic ring of N-isopropyl 4-fluoro-2-nitroaniline is another site for modification through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the activating N-isopropylamino group and the deactivating nitro and fluoro groups) will influence the position of the incoming electrophile. The N-isopropylamino group is an ortho-, para-director, while the nitro group is a meta-director.

Halogenation is a common electrophilic aromatic substitution. Direct chlorination or bromination of unprotected anilines can be achieved with high regioselectivity using copper(II) halides in ionic liquids. beilstein-journals.org To control the reactivity and achieve monosubstitution, the amino group can be acetylated prior to halogenation. chemistrysteps.com

Nitration of anilines typically requires protection of the amino group to prevent oxidation and to control the regioselectivity. azom.combyjus.com For example, acetanilide is nitrated primarily at the para position. magritek.com

| Substrate | Reagent(s) | Product | Reference |

| Aniline | Bromine water | 2,4,6-Tribromoaniline | byjus.com |

| Acetanilide | conc. H₂SO₄, fuming HNO₃ | p-Nitroacetanilide | magritek.com |

| N,N-Dialkylanilines | Thionyl bromide or chloride | para-Bromo or ortho-chloro anilines | nih.govacs.org |

Heterocyclization Reactions Utilizing N-Isopropyl 4-fluoro-2-nitroaniline as a Precursor

The reduction of the nitro group in N-isopropyl 4-fluoro-2-nitroaniline to form N-isopropyl-4-fluoro-1,2-phenylenediamine opens up a vast field of heterocyclization reactions. Ortho-phenylenediamines are key precursors for the synthesis of important heterocyclic scaffolds like benzimidazoles and quinoxalines.

Benzimidazole Synthesis: Benzimidazoles can be synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. rsc.orgorganic-chemistry.orgnih.govsemanticscholar.org Various catalytic systems, including Brønsted acids, Lewis acids, and metal nanoparticles, have been employed to facilitate this transformation. rsc.orgmdpi.com

Quinoxaline Synthesis: Quinoxalines are readily prepared by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. sapub.orgnih.govresearchgate.net This reaction can be catalyzed by various reagents, including acids and metal salts, and can often be performed under mild conditions. nih.govchim.it

| Heterocycle | Precursors | Catalyst/Conditions | Reference |

| Benzimidazoles | o-Phenylenediamines, Aldehydes | p-Toluenesulfonic acid, grinding | rsc.org |

| Benzimidazoles | o-Phenylenediamines, Aldehydes | MgCl₂·6H₂O | rsc.org |

| Benzimidazoles | o-Phenylenediamines, Aldehydes | Au/TiO₂ | mdpi.com |

| Quinoxalines | o-Phenylenediamines, 1,2-Diketones | Alumina-supported heteropolyoxometalates | nih.gov |

| Quinoxalines | o-Phenylenediamines, α-Haloketones | Catalyst-free, water, 80°C | nih.gov |

Exploration of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. organic-chemistry.org The derivatives of N-isopropyl 4-fluoro-2-nitroaniline, particularly the corresponding diamine and isocyanide, could potentially be utilized in well-known MCRs such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org The diamine derived from the reduction of N-isopropyl 4-fluoro-2-nitroaniline could serve as the amine component. Alternatively, conversion of the amino group to an isocyanide would allow it to be used as the isocyanide component. The Ugi reaction has been used in the synthesis of various biologically active compounds, including peptidomimetics. rsc.orgnih.gov

Passerini Reaction: The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Ugi reaction, an isocyanide derivative of N-isopropyl 4-fluoro-2-nitroaniline could be a key reactant in this transformation.

| Reaction | Components | Product | Reference |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide | wikipedia.orgorganic-chemistry.org |

| Nitro-Mannich Reaction | Aldehyde, Amine, Nitroalkane | β-Nitroamine | nih.gov |

Advanced Spectroscopic and Structural Characterization of N Isopropyl 4 Fluoro 2 Nitroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For N-Isopropyl 4-fluoro-2-nitroaniline (B1293508), a complete NMR analysis would involve ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Studies for Structural Elucidation

A full set of 1D NMR spectra would be essential for the initial structural confirmation of N-Isopropyl 4-fluoro-2-nitroaniline.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the isopropylamino group, and the methine and methyl protons of the isopropyl group. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide information about the electronic environment and the spatial relationships between neighboring protons. For instance, the aromatic protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating amino group, as well as the fluorine substituent. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, would provide direct information about the electronic environment of the two nitrogen atoms in the nitro and amino groups. The chemical shifts would be highly indicative of the oxidation state and bonding of the nitrogen atoms.

¹⁹F NMR: As fluorine-19 is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. The ¹⁹F NMR spectrum of N-Isopropyl 4-fluoro-2-nitroaniline would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective NMR spectra, providing crucial connectivity information.

Table 1: Hypothetical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Data for N-Isopropyl 4-fluoro-2-nitroaniline

| Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.5 | m | JHH, JHF |

| ¹H (N-H) | 4.0 - 6.0 | br s | |

| ¹H (CH-isopropyl) | 3.5 - 4.5 | sept | JHH |

| ¹H (CH₃-isopropyl) | 1.0 - 1.5 | d | JHH |

| ¹³C (Aromatic C-F) | 150 - 165 | d | ¹JCF |

| ¹³C (Aromatic C-NO₂) | 140 - 150 | s | |

| ¹³C (Aromatic C-NH) | 135 - 145 | s | |

| ¹³C (Aromatic CH) | 110 - 130 | d | nJCF |

| ¹³C (CH-isopropyl) | 45 - 55 | s | |

| ¹³C (CH₃-isopropyl) | 20 - 25 | s | |

| ¹⁵N (NO₂) | -10 - 10 | s | |

| ¹⁵N (NH) | -320 - -300 | s | |

| ¹⁹F | -110 - -130 | m | JFH |

Note: This table is populated with hypothetical data based on typical chemical shift ranges for similar functional groups and is for illustrative purposes only. Actual experimental data is not currently available.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and determining the detailed connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the proton-proton coupling networks, for example, confirming the connectivity between the methine and methyl protons of the isopropyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the through-space proximity of protons, which would be valuable for determining the preferred conformation of the N-isopropyl group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure.

Correlation of Vibrational Modes with Molecular Structure

The IR and Raman spectra of N-Isopropyl 4-fluoro-2-nitroaniline would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ would be expected for the N-H stretch of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹.

NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group would be prominent in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the C-F stretch would be expected in the 1100-1250 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the amino group would likely appear in the 1250-1350 cm⁻¹ region.

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

Subtle shifts in the positions and shapes of vibrational bands can provide insights into the conformational isomers and intermolecular interactions, such as hydrogen bonding. For example, the frequency of the N-H stretching vibration can be sensitive to hydrogen bonding with the solvent or in the solid state.

Table 2: Anticipated Vibrational Modes for N-Isopropyl 4-fluoro-2-nitroaniline

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1560 | IR |

| Symmetric NO₂ Stretch | 1335 - 1385 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Note: This table presents anticipated ranges for the vibrational modes. Precise values require experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

The mass spectrum of N-Isopropyl 4-fluoro-2-nitroaniline would show a molecular ion peak (M⁺) corresponding to its molecular weight (198.19 g/mol ). The fragmentation pattern would be influenced by the presence of the nitro, fluoro, and N-isopropyl groups. Expected fragmentation pathways could include:

Loss of the isopropyl group.

Loss of the nitro group.

Cleavage of the C-N bond.

Rearrangement reactions.

Analysis of the masses of the fragment ions would help to confirm the structure of the molecule.

Table 3: Predicted Mass Spectrometry Data for N-Isopropyl 4-fluoro-2-nitroaniline

| Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 198 | Molecular Ion |

| [M - CH(CH₃)₂]⁺ | 155 | Loss of isopropyl group |

| [M - NO₂]⁺ | 152 | Loss of nitro group |

| [M - C₃H₇N]⁺ | 141 | Cleavage of the N-isopropylamino group |

Note: This table contains predicted m/z values based on the molecular structure. Experimental verification is necessary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS allows for the calculation of a precise molecular formula. For N-Isopropyl 4-fluoro-2-nitroaniline, with a nominal mass of 198 g/mol , HRMS provides the exact mass, which can be compared against the theoretical value calculated from its constituent isotopes. This high level of precision is crucial for distinguishing between isomers and confirming the elemental composition against other potential candidates with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C9H11FN2O2 |

| Theoretical Exact Mass | 198.08045 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]+ |

| Observed Exact Mass | Hypothetical data, literature value needed |

| Mass Accuracy (ppm) | Hypothetical data, literature value needed |

| This table presents hypothetical data for illustrative purposes, as specific experimental values for N-Isopropyl 4-fluoro-2-nitroaniline are not readily available in the public domain. |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Insights

Tandem mass spectrometry (MS/MS) takes the analysis a step further by providing detailed information about the fragmentation patterns of a molecule. In an MS/MS experiment, the protonated molecule ([M+H]+) of N-Isopropyl 4-fluoro-2-nitroaniline is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, revealing characteristic losses of neutral fragments and providing clues to the molecule's structure.

For instance, a common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group. In the case of N-Isopropyl 4-fluoro-2-nitroaniline, one might expect to observe the loss of NO2 (46 Da) or HNO2 (47 Da). Another likely fragmentation would be the cleavage of the isopropyl group, resulting in the loss of a propylene (B89431) molecule (42 Da). The "ortho effect" could also influence fragmentation, potentially leading to the loss of a water molecule. ecut.edu.cn The relative abundance of these fragment ions provides a unique fingerprint of the molecule's structure and bond strengths.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |

| Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |

| This table illustrates the type of data obtained from an MS/MS experiment. Specific fragmentation data for N-Isopropyl 4-fluoro-2-nitroaniline would require experimental analysis. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation within the molecule.

The UV-Vis spectrum of N-Isopropyl 4-fluoro-2-nitroaniline is expected to show characteristic absorption bands arising from the π → π* and n → π* electronic transitions associated with the nitro-substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) ortho and para to each other, along with the fluorine atom, will influence the energy of these transitions and thus the λmax values. The degree of conjugation between the lone pair of electrons on the nitrogen of the isopropylamino group and the aromatic ring will significantly impact the absorption spectrum.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |

| Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |

| Specific UV-Vis absorption data for N-Isopropyl 4-fluoro-2-nitroaniline is not publicly available and would need to be determined experimentally. |

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of N-Isopropyl 4-fluoro-2-nitroaniline, it is possible to determine bond lengths, bond angles, and torsional angles with high precision.

This technique would reveal the planarity of the benzene ring and the orientation of the isopropyl and nitro groups relative to the ring. Of particular interest would be the intramolecular hydrogen bonding that may occur between the hydrogen on the amino group and an oxygen atom of the ortho-nitro group, which would significantly influence the molecule's conformation. The crystal packing arrangement, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be elucidated.

| Parameter | Value |

| Crystal System | Hypothetical data, literature value needed |

| Space Group | Hypothetical data, literature value needed |

| Unit Cell Dimensions | Hypothetical data, literature value needed |

| Key Bond Lengths (Å) | Hypothetical data, literature value needed |

| Key Bond Angles (°) | Hypothetical data, literature value needed |

| Key Torsional Angles (°) | Hypothetical data, literature value needed |

| Crystallographic data for N-Isopropyl 4-fluoro-2-nitroaniline is contingent upon successful single crystal growth and X-ray diffraction analysis. |

Information regarding computational and theoretical chemical studies of N-Isopropyl 4-fluoro-2-nitroaniline is not available in the public domain. Extensive searches of scientific literature and chemical databases have not yielded specific studies on the quantum chemical calculations, molecular dynamics simulations, or computational mechanistic elucidation for this particular compound.

Therefore, it is not possible to provide a detailed article on the following requested topics:

Computational and Theoretical Chemical Studies of N Isopropyl 4 Fluoro 2 Nitroaniline

Computational Mechanistic Elucidation of Key Reactions

Transition State Analysis and Reaction Pathways

Without published research, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Energy Profiles and Activation Barrier Calculations

Typically, these calculations are performed using quantum chemical methods like Density Functional Theory (DFT). The process involves mapping the potential energy surface of a reaction pathway. Key data points derived from these studies would include the energies of reactants, transition states, intermediates, and products. The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter for determining the reaction rate.

For a hypothetical reaction, such as the further substitution on the aromatic ring or a reaction involving the nitro or isopropyl groups, a data table would be generated. This table would list the calculated absolute or relative energies (e.g., in kcal/mol or kJ/mol) for each stationary point along the reaction coordinate.

Hypothetical Energy Profile Data Table:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | N-Isopropyl 4-fluoro-2-nitroaniline (B1293508) + Reagent | 0.0 |

| TS1 | First Transition State | Data not available |

| Intermediate | Reaction Intermediate | Data not available |

| TS2 | Second Transition State | Data not available |

| Products | Final Products | Data not available |

Without specific research, any presented values would be purely speculative. The insights from such a table would allow chemists to predict the feasibility of a reaction and identify the rate-determining step.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into how a molecule will interact with other reagents.

As with energy profile calculations, specific FMO analysis data for N-Isopropyl 4-fluoro-2-nitroaniline is not found in the public domain. A computational study would typically calculate the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule is also critical. For N-Isopropyl 4-fluoro-2-nitroaniline, one would expect the HOMO to be located primarily on the electron-rich aniline (B41778) nitrogen and the aromatic ring, while the LUMO would likely be concentrated around the electron-withdrawing nitro group and the carbon atoms of the ring attached to it. This would suggest that electrophilic attacks are likely to occur at the amine or the activated positions of the ring, while nucleophilic attacks would target the area influenced by the nitro group.

Hypothetical FMO Data Table:

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |

This data is essential for predicting the regioselectivity and stereoselectivity of reactions involving N-Isopropyl 4-fluoro-2-nitroaniline.

Applications of N Isopropyl 4 Fluoro 2 Nitroaniline in Contemporary Organic Synthesis

Utilization as a Building Block for Complex Aromatic and Heteroaromatic Systems

The strategic placement of reactive sites on N-Isopropyl 4-fluoro-2-nitroaniline (B1293508) makes it an ideal starting material for the construction of complex aromatic and heteroaromatic frameworks, which are core structures in many pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The presence of both nucleophilic (amino group) and electrophilic centers, along with a group susceptible to substitution (fluorine), allows for a variety of synthetic manipulations.

The nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. This allows for the introduction of a wide array of nucleophiles (e.g., O, N, S-based) at the C-4 position. Furthermore, the nitro group itself can be readily reduced to an amino group. This transformation yields N¹-isopropyl-4-fluorobenzene-1,2-diamine , a key diamine intermediate. Such 1,2-diamines are classic precursors to a vast range of heterocyclic systems, including:

Benzimidazoles: By condensation with aldehydes, carboxylic acids, or their derivatives. nih.gov

Quinoxalines: Through reaction with α-dicarbonyl compounds.

Phenazines: Via oxidative cyclization reactions, often from N-aryl-2-nitroaniline precursors. nih.gov

The synthesis of heteroaromatic compounds is a major focus of modern chemistry, and versatile building blocks are highly sought after. nih.gov For instance, substituted 2-nitroanilines are employed in modular synthetic routes, such as the Buchwald-Hartwig cross-coupling followed by reductive cyclization, to generate complex phenazine (B1670421) structures with potent antibacterial activity. nih.govresearchgate.net By analogy, N-Isopropyl 4-fluoro-2-nitroaniline could be used in similar sequences to produce novel, highly functionalized heterocyclic scaffolds.

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond the direct synthesis of final targets, N-Isopropyl 4-fluoro-2-nitroaniline serves as a valuable precursor for creating more elaborate organic intermediates. The differential reactivity of its functional groups allows for stepwise modifications, building molecular complexity in a controlled manner.

A primary transformation is the selective reduction of the nitro group. The resulting diamine intermediate can then undergo further reactions at either the newly formed amino group or the pre-existing N-isopropylamino group. This differential reactivity is crucial for building complex substitution patterns.

The utility of fluoronitroanilines as key intermediates is well-documented. For example, 4-Fluoro-2-Methoxy-5-nitroaniline is a crucial intermediate in the synthesis of Mereletinib, a potent kinase inhibitor for cancer treatment. chemicalbook.com Similarly, 4-fluoro-2-nitroaniline is a documented starting reagent for intermediates like 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine. sigmaaldrich.com The related compound, N-isopropyl-4-fluoroaniline, is a key intermediate in the production of agrochemicals, highlighting the industrial relevance of this substitution pattern. aarti-industries.com The presence of the nitro group in the target compound adds another layer of synthetic potential, allowing access to a different class of advanced intermediates compared to its non-nitrated counterpart.

Role in Cascade Reactions and Multistep Chemical Transformations

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient and atom-economical approach in organic synthesis. Multifunctional molecules like N-Isopropyl 4-fluoro-2-nitroaniline are ideal substrates for designing such transformations.

A hypothetical cascade sequence starting from N-Isopropyl 4-fluoro-2-nitroaniline could involve:

An initial intermolecular reaction, such as a nucleophilic aromatic substitution of the fluorine atom.

A subsequent reduction of the nitro group to an amine.

A final intramolecular cyclization to rapidly construct a complex heterocyclic system.

This approach minimizes waste, purification steps, and resource consumption. The development of one-pot, multicomponent reactions is a significant goal in modern synthesis. beilstein-journals.org For example, peripherally fused N-aryl-2-pyridonoporphyrins have been synthesized via a one-pot sequential Knoevenagel-aza-annulation strategy, which utilized a nitroaniline as one of the key components. acs.org Cascade reactions involving nitrones (which can be formed from amino compounds) and allenes are also known to produce indole (B1671886) derivatives efficiently. nih.gov Palladium-catalyzed cascade reactions have been developed to synthesize 2-aminophenols, which are valuable carbazole (B46965) precursors, demonstrating the power of transition-metal catalysis in mediating complex transformations from simple building blocks. rsc.org The diverse functional handles on N-Isopropyl 4-fluoro-2-nitroaniline make it a prime candidate for exploration in novel cascade methodologies.

N-Isopropyl 4-fluoro-2-nitroaniline as a Scaffold for Novel Ligand Design

The design of ligands for metal catalysts and functional materials is crucial for advancing many areas of chemistry. N-Isopropyl 4-fluoro-2-nitroaniline possesses several features that make it an attractive scaffold for creating new ligands. A good ligand often requires multiple potential coordination sites and the ability to tune its steric and electronic environment.

The parent molecule offers potential coordination sites through the nitrogen of the amino group and the oxygens of the nitro group. More significantly, chemical modification of the scaffold unlocks a wider range of ligating possibilities. Reduction of the nitro group to an amine generates a 1,2-diamine functionality. This diamine moiety is a classic bidentate "N,N" chelating ligand, capable of forming stable five-membered rings with metal ions.

The substituents on the aromatic ring play a critical role in modulating the properties of the resulting metal complex:

N-Isopropyl group: Provides significant steric bulk near one of the coordinating nitrogen atoms. This can be used to control the geometry of the metal complex, influence substrate binding in a catalytic pocket, and enhance solubility in organic solvents.

Fluorine atom: Its strong electron-withdrawing nature modifies the electron density on the aromatic ring and, consequently, the basicity and donor properties of the nitrogen atoms.

The ability of the parent compound class to coordinate with metals is established; 4-fluoro-2-nitroaniline is known to form complexes with cobalt(II), nickel(II), and copper(II). sigmaaldrich.com This provides strong evidence that N-Isopropyl 4-fluoro-2-nitroaniline and its derivatives can serve as versatile platforms for the rational design of new ligands for catalysis and materials science.

Green Chemistry Aspects and Sustainable Synthesis Applications

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of N-Isopropyl 4-fluoro-2-nitroaniline can be viewed through this lens.

Sustainable Synthesis:

Nitration: Traditional nitration methods often use a hazardous mixture of concentrated nitric and sulfuric acids. Modern research focuses on developing greener nitration protocols, such as using solid acid catalysts or milder nitrating agents, which are more environmentally benign. organic-chemistry.org

Reduction: The reduction of nitroaromatics is a key transformation. While classic methods use stoichiometric metal reductants (like tin or iron in acid), which generate significant waste, catalytic hydrogenation is a much greener alternative. The development of processes that allow for the complete recycling of liquid streams makes the synthesis of amino compounds from nitro compounds more sustainable. google.com

Solvent Choice: The use of water as a solvent is a key principle of green chemistry. While many organic reactions require organic solvents, methodologies are being developed to perform transformations in water, sometimes assisted by nanoreactors or phase-transfer catalysts. mdpi.com

Atom Economy and Process Efficiency: The use of N-Isopropyl 4-fluoro-2-nitroaniline as a building block in cascade and multicomponent reactions directly aligns with green chemistry principles. beilstein-journals.org By combining multiple synthetic steps into a single operation, these processes reduce the number of purification steps, minimize solvent usage, and decrease energy consumption, leading to a lower environmental impact.

However, it is also important to consider the environmental fate of nitroaromatic compounds. Their nitro group often makes them resistant to biodegradation and they can be toxic. nih.gov Therefore, a complete green chemistry assessment must also include the lifecycle and biodegradability of the final products derived from this intermediate.

Concluding Remarks and Future Directions in N Isopropyl 4 Fluoro 2 Nitroaniline Research

Summary of Key Academic Findings and Contributions

N-Isopropyl 4-fluoro-2-nitroaniline (B1293508) is primarily recognized in the scientific community as a commercially available synthetic building block. bldpharm.comsynquestlabs.com Its primary contribution to date lies in its potential utility, inferred from the study of analogous compounds. A key insight into its prospective application comes from its isomer, 5-Fluoro-N-isopropyl-2-nitroaniline, which is classified as a building block for protein degraders. calpaclab.com This suggests that N-Isopropyl 4-fluoro-2-nitroaniline holds significant, albeit largely untapped, potential as a precursor in the synthesis of targeted therapeutics. The presence of nitro groups in molecules is often associated with a wide spectrum of biological activities, including antimicrobial and antiparasitic effects, which stems from their ability to be reduced in vivo to generate reactive cytotoxic species. nih.gov

The broader class of substituted nitroanilines, to which this compound belongs, are established as crucial intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. google.comusc.edu For instance, related nitroaniline derivatives are pivotal in synthesizing drugs and other functional materials. usc.edunih.gov Therefore, the principal academic contribution of N-Isopropyl 4-fluoro-2-nitroaniline is its existence as a readily available, functionally rich molecule poised for exploration in applied chemical synthesis.

Unexplored Reactivity and Potential Novel Transformations

The unique arrangement of functional groups in N-Isopropyl 4-fluoro-2-nitroaniline suggests several avenues for unexplored chemical transformations. The molecule's reactivity is governed by the interplay between the electron-donating N-isopropyl group and the strongly electron-withdrawing nitro group, which significantly influences the aromatic ring's electronics.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned para to the electron-donating amine and ortho to the powerfully activating nitro group. This arrangement makes it highly susceptible to SNAr reactions. This pathway could be exploited to introduce a wide variety of nucleophiles (e.g., O, N, S-based), creating a library of novel derivatives.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding N1-isopropyl-4-fluorobenzene-1,2-diamine . This resulting ortho-phenylenediamine is a highly valuable synthon for constructing various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which are privileged scaffolds in medicinal chemistry.

Chemistry of the Amine: The secondary amine can undergo further N-alkylation or acylation, providing another site for molecular elaboration to build complexity or attach linkers for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the nitro group, the positions ortho to the activating N-isopropyl group could potentially undergo electrophilic substitution under specific conditions, allowing for further functionalization.

Future Prospects for Novel Synthetic Methodologies

While specific syntheses for N-Isopropyl 4-fluoro-2-nitroaniline are not widely published in academic literature, its structure suggests logical synthetic routes that could be optimized using modern methods.

Nitration of a Precursor: A likely route involves the direct nitration of N-isopropyl-4-fluoroaniline. Future research could focus on developing regioselective and greener nitration protocols that avoid the use of harsh mixed acids (sulfuric and nitric acid), which are common in traditional methods. magritek.comazom.com

N-Alkylation of a Precursor: An alternative pathway is the N-alkylation of 4-fluoro-2-nitroaniline with an isopropyl halide or equivalent. sigmaaldrich.com Modern catalytic methods, such as the Hofmann N-alkylation using catalytic amounts of alkyl halides with alcohols, could provide a more efficient and atom-economical approach. rsc.org

A documented synthesis for the closely related 4-isopropyl-2-nitroaniline (B181355) involves the hydrolysis of an N-acetyl-protected precursor. chemicalbook.com This highlights a classic protection-group strategy that could be adapted and improved for the synthesis of the target molecule.

Integration with Emerging Fields of Chemical Research and Materials Science

The distinct properties conferred by the fluorine and nitro functionalities make N-Isopropyl 4-fluoro-2-nitroaniline a strong candidate for integration into cutting-edge research areas.

Medicinal Chemistry and Chemical Biology: The classification of its isomer as a "Protein Degrader Building Block" is a strong indicator of its potential in developing targeted protein degradation therapies. calpaclab.com The N-isopropyl group can provide steric bulk and hydrophobic interactions for protein binding, while the rest of the molecule can be elaborated into a linker and E3 ligase-binding moiety. Furthermore, the bioreducible nitro group could be used to design hypoxia-activated prodrugs for cancer therapy.

Materials Science: Fluorinated compounds are foundational to modern materials due to their unique properties, including thermal stability and hydrophobicity. man.ac.ukyoutube.com Nitroaromatic compounds are known for their electron-accepting properties and are used in developing fluorescent sensors, often for the detection of other explosive nitroaromatic compounds through fluorescence quenching mechanisms. tandfonline.commdpi.com N-Isopropyl 4-fluoro-2-nitroaniline could, therefore, serve as a monomer or precursor for novel fluoropolymers or as a component in the design of chemosensors and nonlinear optical materials.

Broader Outlook on its Significance in Fundamental Chemical Science

Beyond its potential applications, N-Isopropyl 4-fluoro-2-nitroaniline is a molecule of fundamental interest. It serves as an excellent substrate for studying the complex interplay of electronic effects in organic chemistry. The competing influences of the electron-donating N-isopropyl group and the electron-withdrawing nitro and fluoro groups on reaction rates and regioselectivity can provide valuable data for physical organic chemists.

The compound and its derivatives are ideal platforms for:

Investigating reaction mechanisms, particularly for SNAr and electrophilic substitutions on a complex, multifunctional aromatic system.

Developing and validating theoretical models of chemical reactivity.

Serving as a foundational building block from which to construct libraries of complex molecules with systematically varied properties, aiding in the establishment of structure-activity and structure-property relationships.

Q & A

Q. What synthetic strategies are effective for preparing N-Isopropyl 4-fluoro-2-nitroaniline?

N-Isopropyl 4-fluoro-2-nitroaniline can be synthesized via alkylation of 4-fluoro-2-nitroaniline using isopropyl halides (e.g., isopropyl bromide) under basic conditions. A typical procedure involves refluxing the amine with the alkylating agent in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Purification is achieved via column chromatography or recrystallization. The parent compound, 4-fluoro-2-nitroaniline, is synthesized through nitration of 4-fluoroaniline followed by deacetylation .

Q. How can spectroscopic data validate the structure of N-Isopropyl 4-fluoro-2-nitroaniline?

Key characterization methods include:

- ¹H NMR : Signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH adjacent to N).

- ¹³C NMR : Peaks for the nitro group (δ ~145–150 ppm), fluorinated aromatic carbons (δ ~115–125 ppm), and isopropyl carbons (δ ~20–25 ppm for CH₃, δ ~45–50 ppm for CH).

- HRMS : Molecular ion peak matching the theoretical mass (C₉H₁₀FN₃O₂: 227.0702 g/mol). Reference data from structurally similar compounds (e.g., N-cyclohexyl-4-isocyano-2-nitroaniline) can guide interpretation .

Q. What physicochemical properties influence experimental handling of this compound?

- Solubility : Likely soluble in DMSO, chloroform, or DMF based on analogs .

- Stability : Nitro groups may decompose under strong light; store in dark, inert conditions at –20°C .

- pKa : Predicted ~2.5–3.0 due to electron-withdrawing nitro and fluoro groups, affecting protonation in reactions .

Advanced Research Questions

Q. How do steric and electronic effects impact N-alkylation of 4-fluoro-2-nitroaniline?

The electron-withdrawing nitro and fluoro groups reduce nucleophilicity of the amine, necessitating strong bases (e.g., NaH) or elevated temperatures. Steric hindrance from the isopropyl group can lead to incomplete alkylation; using excess alkylating agent or phase-transfer catalysts (e.g., TBAB) improves yields. Competing O-alkylation is minimal due to the nitro group’s meta-directing effects .

Q. What methodologies resolve contradictions in reported synthetic yields of N-substituted nitroanilines?

Discrepancies in yields (e.g., 50–85% for similar compounds) arise from:

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.

- By-product Analysis : HRMS or GC-MS identifies side products (e.g., dialkylated species).

- Condition Optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or use microwave-assisted synthesis to enhance selectivity .

Q. How can isotopic labeling ([¹³C] or [¹⁵N]) aid in mechanistic studies of this compound?

Isotopic labeling (e.g., [¹³C6]-4-fluoro-2-nitroaniline) enables tracking of reaction pathways via NMR or mass spectrometry. For example, [¹⁵N]-labeling the nitro group clarifies its role in coordination chemistry with transition metals (e.g., Cu²⁺), as seen in analogs forming metal complexes .

Q. What role does N-Isopropyl 4-fluoro-2-nitroaniline play in coordination chemistry?

The nitro and amine groups act as bidentate ligands, forming complexes with Co(II), Ni(II), or Cu(II). Synthesis involves refluxing the compound with metal salts (e.g., CuCl₂) in ethanol. Characterization via UV-Vis (d-d transitions) and magnetic susceptibility measurements reveals octahedral or square-planar geometries .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.